(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that contains a bromine atom, a pyrazole ring fused to a pyridine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by bromination and subsequent introduction of the methanol group One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide, sodium thiolate, or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)aldehyde or (4-Bromopyrazolo[1,5-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxypyrazolo[1,5-a]pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
(4-Chloropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Nitropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a nitro group instead of bromine.
Uniqueness
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy as a bioactive molecule.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
(4-bromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-8(7)6(5-12)4-10-11/h1-4,12H,5H2 |
InChI Key |
JBJANJPMDOHXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)C(=C1)Br |
Origin of Product |
United States |
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